molecular formula C19H21BrClN B12719823 Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride CAS No. 130820-47-2

Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride

Cat. No.: B12719823
CAS No.: 130820-47-2
M. Wt: 378.7 g/mol
InChI Key: AQAUOALBGUGYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride typically involves the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or piperidine. This reaction forms a chalcone intermediate, which is then subjected to further reactions to introduce the piperidine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production. Common industrial methods include hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-piperidinamine
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenethyl-4-piperidone

Uniqueness

Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

130820-47-2

Molecular Formula

C19H21BrClN

Molecular Weight

378.7 g/mol

IUPAC Name

4-[(4-bromophenyl)-phenylmethylidene]-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C19H20BrN.ClH/c1-21-13-11-17(12-14-21)19(15-5-3-2-4-6-15)16-7-9-18(20)10-8-16;/h2-10H,11-14H2,1H3;1H

InChI Key

AQAUOALBGUGYDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC1.Cl

solubility

53.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.